3,4-dimethyl-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]benzamide
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Overview
Description
3,4-dimethyl-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethyl-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]benzamide typically involves the reaction of 3,4-dimethylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 5-(pentan-3-yl)-1,3,4-thiadiazol-2-amine under basic conditions to yield the desired benzamide. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3,4-dimethyl-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiadiazole ring can be substituted with different nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiadiazole derivatives.
Scientific Research Applications
3,4-dimethyl-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,4-dimethyl-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The thiadiazole ring is known to interact with metal ions and proteins, which can influence the compound’s activity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3,4-dimethyl-N-(pentan-3-yl)aniline
- 3,4-dimethyl-N-(pentan-3-yl)benzamide
- 3,4-dimethyl-N-(pentan-3-yl)-1,3,4-thiadiazole
Uniqueness
3,4-dimethyl-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]benzamide is unique due to the presence of both the benzamide and thiadiazole moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The thiadiazole ring, in particular, contributes to its ability to interact with metal ions and proteins, enhancing its potential as a therapeutic agent.
Properties
Molecular Formula |
C16H21N3OS |
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Molecular Weight |
303.4 g/mol |
IUPAC Name |
3,4-dimethyl-N-(5-pentan-3-yl-1,3,4-thiadiazol-2-yl)benzamide |
InChI |
InChI=1S/C16H21N3OS/c1-5-12(6-2)15-18-19-16(21-15)17-14(20)13-8-7-10(3)11(4)9-13/h7-9,12H,5-6H2,1-4H3,(H,17,19,20) |
InChI Key |
LORDJSQIURWGEA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C1=NN=C(S1)NC(=O)C2=CC(=C(C=C2)C)C |
Origin of Product |
United States |
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